β-Elemonsäure

Übersicht

Beschreibung

beta-Elemonic acid is a natural product found in Ganoderma lucidum, Boswellia, and Ganoderma tsugae with data available.

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Zielgerichtete Mitochondrien in Tumoren

β-Elemonsäure wurde als Zielmolekül für Tumormitochondrien identifiziert, das die Translation von mitochondrialen Ribosomenproteinen abschwächt, die bei Patienten mit klinischem kolorektalem Karzinom (CRC) hochreguliert sind. Dies deutet auf eine potenzielle Anwendung bei der Entwicklung von Behandlungen hin, die speziell auf die Mitochondrien von Krebszellen abzielen .

2. Antikrebsaktivität: Nicht-kleinzelliges Lungenkarzinom Untersuchungen haben gezeigt, dass this compound eine Antikrebsaktivität aufweist, indem sie das Wachstum von nicht-kleinzelligen Lungenkarzinomzellen (NSCLC) hemmt und dosisabhängig Apoptose und Zytotoxizität induziert .

3. Prostatakrebs: JAK2/STAT3/MCL-1 und NF-ĸB-Signalwege this compound wurde in menschlichen kastrationsresistenten Prostatakrebszellen als Hemmstoff des Wachstums und Auslöser der Apoptose festgestellt, der durch die Unterdrückung der JAK2/STAT3/MCL-1 und NF-ĸB-Signalwege wirkt und so sein Potenzial als therapeutisches Mittel gegen Prostatakrebs unterstreicht .

Induktion von Ferroptose bei kolorektalem Karzinom

this compound wurde mit der Induktion von Ferroptose in kolorektalen Karzinomzellen in Verbindung gebracht, einer Form des programmierten Zelltods, die sich von der Apoptose unterscheidet, indem sie den Eisenstoffwechsel und die Lipidperoxidationspfade beeinflusst .

Antiproliferative Wirkungen bei Lungenkrebs

this compound wurde auf ihre Antikrebswirkung auf menschliche nicht-kleinzellige Lungenkarzinomzellen (NSCLC) A549 untersucht und zeigte antiproliferative Wirkungen und verwandte molekulare Mechanismen, die für die Behandlung von Lungenkrebs von Vorteil sein könnten .

Wirkmechanismus

Elemonic acid, a triterpene isolated from Boswellia carterii, has been reported to exhibit potential anti-inflammatory and anticancer activities . This article will delve into the mechanism of action of elemonic acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Elemonic acid primarily targets tumor mitochondria . It also interacts with several proteins and enzymes, including COX-2 and prolyl endopeptidase . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and inflammation .

Mode of Action

Elemonic acid interacts with its targets to induce various cellular changes. It induces cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . At the same time, it inhibits prolyl endopeptidase . These interactions result in significant changes in cell behavior, particularly in cancer cells .

Biochemical Pathways

Elemonic acid affects several biochemical pathways. It inhibits the phosphorylation of p42/44, MAPK/JNK, and p38 . It also influences the cell cycle by downregulating CDK1, CDK6, and CDC20 . These affected pathways and their downstream effects contribute to the compound’s anticancer and anti-inflammatory effects .

Pharmacokinetics

It has been suggested that elemonic acid exhibits fast absorption and short elimination half-life . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The action of elemonic acid results in significant molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in cancer cells . Moreover, it exerts potent cytotoxic effects on human non-small cell lung cancer (NSCLC) A549 cells . These effects are dose-dependent, with higher concentrations leading to more pronounced effects .

Biochemische Analyse

Biochemical Properties

Elemonic acid plays a crucial role in biochemical reactions. It has been found to induce cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . It also inhibits prolyl endopeptidase . These interactions suggest that elemonic acid can interact with a variety of enzymes and proteins, influencing their function and the overall biochemical environment.

Cellular Effects

Elemonic acid has a profound impact on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration in colorectal cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of elemonic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to downregulate CDK1, CDK6, and CDC20 at low concentrations, and induce a non-apoptotic cell death—ferroptosis via downregulating ferritin (FTL) and upregulating transferrin (TF), ferroxidase (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4) at high concentrations .

Eigenschaften

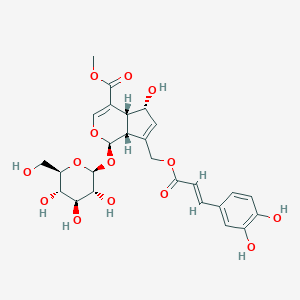

IUPAC Name |

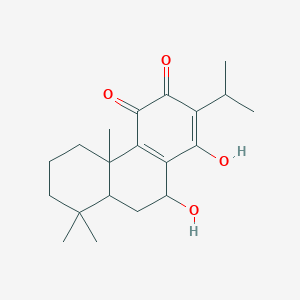

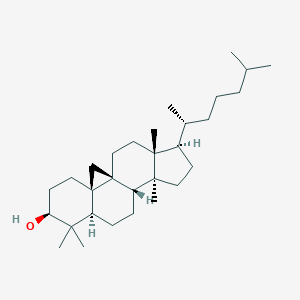

6-methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPAINGDLCDYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28282-25-9 | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)